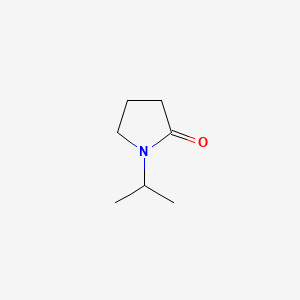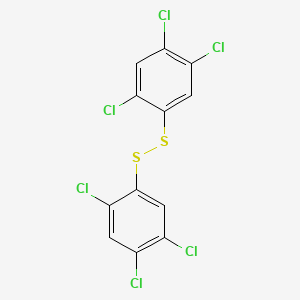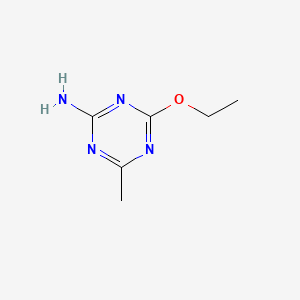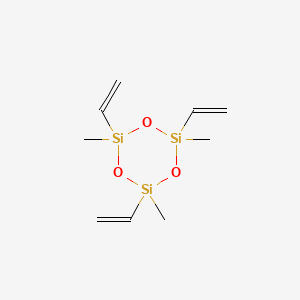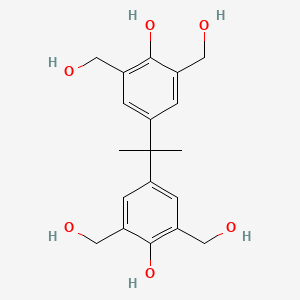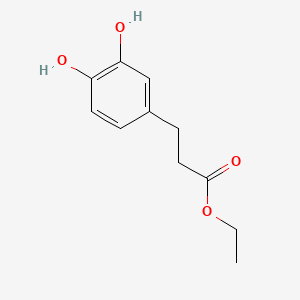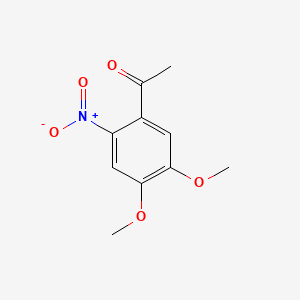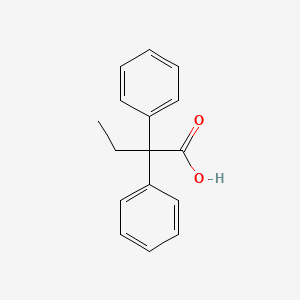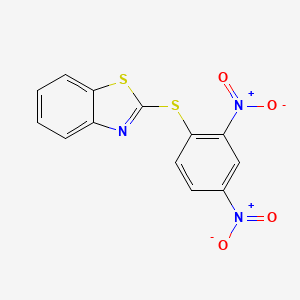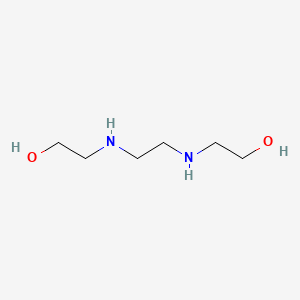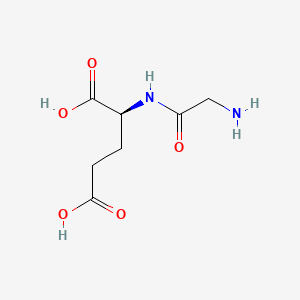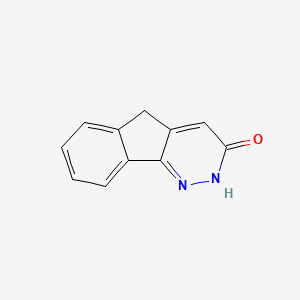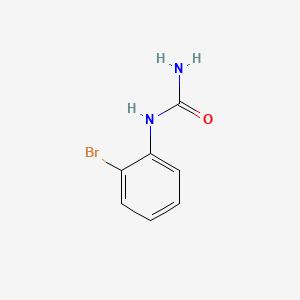
(2-溴苯基)脲
概述
描述
(2-Bromophenyl)urea is an organic compound with the molecular formula C7H7BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-bromophenyl group
科学研究应用
(2-Bromophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions.
作用机制
Target of Action
Urea derivatives have been known to exhibit remarkable inhibitory activities in the growth of certain plant structures .
Mode of Action
It is known that benzylic halides, such as (2-bromophenyl)urea, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that (2-Bromophenyl)urea may interact with its targets through a similar mechanism.
Biochemical Pathways
Urea is a key component of the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . It is possible that (2-Bromophenyl)urea may interact with this or similar pathways.
Pharmacokinetics
A study on [14c]urea pharmacokinetics suggests that urea exchange occurs among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
It has been suggested that certain urea derivatives can inhibit the growth of hypocotyls and taproots and promote the generation of lateral roots in certain plants .
Action Environment
It is known that the rate of reaction of halogens can be influenced by differences in electronegativity . This suggests that environmental factors that affect electronegativity could potentially influence the action of (2-Bromophenyl)urea.
生化分析
Biochemical Properties
(2-Bromophenyl)urea has been found to exhibit remarkable inhibitory activities in the growth of hypocotyls and taproots, and good promoting activity in the generation of lateral roots on Arabidopsis and rice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of (2-Bromophenyl)urea on cells are primarily observed in its ability to inhibit the growth of certain plant cells . It influences cell function by altering cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of (2-Bromophenyl)urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cell function .
Metabolic Pathways
(2-Bromophenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: (2-Bromophenyl)urea can be synthesized through the reaction of 2-bromoaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-bromoaniline with potassium isocyanate in water, which is a mild and efficient process . The reaction typically proceeds under ambient conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of (2-Bromophenyl)urea may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 2-bromoaniline. This method, although effective, requires careful handling due to the toxicity of phosgene .
化学反应分析
Types of Reactions: (2-Bromophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions include substituted ureas, amines, and thioureas, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Thiourea: Similar to (2-Bromophenyl)urea, thiourea contains a sulfur atom instead of an oxygen atom.
Phenylurea: This compound lacks the bromine atom and has different chemical and biological properties compared to (2-Bromophenyl)urea.
Uniqueness: (2-Bromophenyl)urea is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
属性
IUPAC Name |
(2-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDXIJDCOADGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074496 | |
| Record name | (2-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-90-4 | |
| Record name | Urea, (2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
